3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone
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Overview
Description
3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17394160 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Quinazolinone derivatives, including structures related to 3-[(4-butoxy-3-methoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone, have been synthesized and evaluated for their antimicrobial potential. Some synthesized derivatives have shown promising antimicrobial activity (El-hashash, Darwish, Rizk, & El-Bassiouny, 2011).
Catalytic Applications
- Novel mixed-ligand Cu(II) Schiff base complexes using quinazoline Schiff base ligands have been synthesized and characterized. These complexes exhibit catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes, indicating their potential in organic synthesis (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).
Pharmacological Studies
- Quinazolinone compounds, including similar structures to this compound, have been investigated for their anticonvulsant properties. Some of these compounds demonstrated significant activity in relevant tests (Kornet, Varia, & Beaven, 1984).
Synthesis Techniques
- Methods have been developed for the efficient synthesis of 4(3H)-quinazolinones, including oxidant- and metal-free synthesis techniques. These methods are notable for their environmental acceptability and high yields (Cheng, Tang, Guo, Zhang-Negrerie, Du, & Zhao, 2014).
Analgesic Activities
- Studies have synthesized and evaluated the analgesic activity of quinazolinone derivatives, including compounds with structural similarities to this compound. Some of these compounds showed significant analgesic activity (Osarodion, 2023).
Antioxidant Studies
- Synthesis and characterization of quinazolin derivatives, including compounds related to the mentioned quinazolinone, have been conducted to assess their antioxidant potential. Some of these compounds demonstrated significant scavenging capacity against radicals (Al-azawi, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-5-12-27-19-11-10-16(13-20(19)26-3)14-22-24-15(2)23-18-9-7-6-8-17(18)21(24)25/h6-11,13-14H,4-5,12H2,1-3H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCULSWHKIZYNV-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=NN2C(=NC3=CC=CC=C3C2=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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